molecular formula C16H15N3O6 B6209112 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid CAS No. 2225940-46-3

3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid

Cat. No. B6209112
CAS RN: 2225940-46-3
M. Wt: 345.3
InChI Key:
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Description

This compound is a useful research compound with a molecular formula of C16H15N3O6 and a molecular weight of 345.31 g/mol. It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .


Synthesis Analysis

The compound is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and MS . The compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The compound is involved in several step reactions of substitution, click reaction, and addition reaction during its synthesis . It is also an activator for E3 ligase, which ubiquitinylates proteins, thus committing their fate to proteolytic destruction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.31 g/mol. More detailed physical and chemical properties may be available from the supplier.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Amino Substituted Products : Research has detailed the synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, showing how it can be treated with various amines and hydrazines to afford amino substituted products. This synthesis provides a foundation for creating derivatives with potential biological activities (Bevk et al., 2001).

  • Chiral Non-Racemic Derivatives : Another study presents a high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates starting from (S)-glutamate. These derivatives have shown promising affinity for σ1-receptors, indicating potential for neurological applications (Weigl & Wünsch, 2002).

Biological Activity

  • Heparanase Inhibition : Compounds such as 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. These inhibitors show significant selectivity and anti-angiogenic effects, suggesting their utility in cancer research (Courtney et al., 2004).

  • Antiproliferative Activity : Novel Pt(II)-complexes with an L-alanyl-based ligand have demonstrated moderate cytotoxic activity on cancer cells, offering insights into the development of new anticancer agents. These complexes show a marked ability to bind DNA sequences, highlighting their potential in targeted cancer therapies (Riccardi et al., 2019).

Analytical and Quality Control Applications

  • Quality Control of Active Pharmaceutical Ingredients (APIs) : Analytical methods for quality control of promising APIs among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids have been developed, demonstrating the importance of 13C NMR-spectroscopy in resolving tautomeric forms and identifying specific synthesis by-products (Zubkov et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound acts as a ligand for VHL, allowing it to bind to other proteins and mark them for degradation .

Mode of Action

This compound interacts with its targets through a process known as Targeted Protein Degradation (TPD) . It functions as a PROTAC (Proteolysis-Targeting Chimera) , a type of molecule that can bind to a target protein and a ubiquitin ligase simultaneously . This causes the target protein to be labelled with ubiquitin, a signal for degradation by the proteasome .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway , a crucial system for protein degradation in cells . By binding to the VHL protein, it can induce the degradation of specific target proteins . This can have various downstream effects depending on the function of the degraded protein .

Pharmacokinetics

The compound’s ability to induce targeted protein degradation suggests it may have good cellular permeability and stability .

Result of Action

The result of the compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein . For example, if the target protein is involved in disease progression, its degradation could potentially slow or halt the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can influence the compound’s ability to bind to its targets .

Safety and Hazards

Specific safety and hazard information for this compound may not be available online. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information .

Future Directions

The compound has shown promise in various research applications, including antimicrobial drug development, immunosuppressive therapy, organic synthesis and chemistry, antioxidant and anticancer properties, synthesis of neuroexcitants, pharmacological applications, bioimaging and detection, and epigenetic research. It plays an important role in the development of protease degradation drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid. This intermediate is then reacted with 3-aminopropanoic acid to form the final product, 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "Phthalic anhydride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: React 2,6-dioxopiperidine-3-carboxylic acid with phthalic anhydride in the presence of a catalyst to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.", "Step 2: React the intermediate from step 1 with 3-aminopropanoic acid in the presence of a coupling agent to form the final product, 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid." ] }

CAS RN

2225940-46-3

Product Name

3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid

Molecular Formula

C16H15N3O6

Molecular Weight

345.3

Purity

95

Origin of Product

United States

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